molecular formula C12H21Cl2N3 B1382435 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride CAS No. 1803607-78-4

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B1382435
CAS RN: 1803607-78-4
M. Wt: 278.22 g/mol
InChI Key: HAURQPZSIURWQX-UHFFFAOYSA-N
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Description

“1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803607-78-4 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine dihydrochloride .


Synthesis Analysis

The synthesis of piperidone derivatives, which are of particular interest due to their unique biochemical properties, has been a subject of considerable research . They serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3.2ClH/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15;;/h2-4,7,10-11H,5-6,8-9,13H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched data.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride” and found several unique applications. Here is a comprehensive analysis focusing on different fields:

Drug Discovery

This compound has been evaluated for its pharmacological potential, indicating its significance in the development of new therapeutic agents. The piperidine nucleus, which is present in this compound, is a crucial element in medicinal chemistry due to its presence in many bioactive molecules .

Targeted Protein Degradation

The compound has been identified as a useful linker in PROTAC development for targeted protein degradation. This application is particularly important in the design of new drugs that can selectively degrade pathological proteins .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for organic synthesis and pharmaceuticals. It is used in laboratory research and chemical production processes .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15;;/h2-4,7,10-11H,5-6,8-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURQPZSIURWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
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1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

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